

CBB1007 Hydrochloride: A Comparative Guide to LSD1 Inhibitors

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Compound of Interest

Compound Name: CBB1007 hydrochloride

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In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology. This guide provides a comparative analysis of **CBB1007 hydrochloride** against other prominent LSD1 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

Introduction to LSD1 and Its Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a pivotal role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. LSD1 inhibitors can be broadly classified into two categories: irreversible (covalent) and reversible (non-covalent) inhibitors.

CBB1007 hydrochloride is a reversible and selective LSD1 inhibitor.[2] It acts as a substrate-competitive inhibitor, offering a distinct mechanism of action compared to the more common irreversible inhibitors.[3]

Comparative Performance of LSD1 Inhibitors

The following table summarizes the in vitro potency of **CBB1007 hydrochloride** and other notable LSD1 inhibitors. It is important to note that the IC50 values are derived from different studies and assay conditions, which can influence the apparent potency. A comprehensive study by Sacilotto et al. provides a head-to-head comparison of several clinical-stage and tool compound LSD1 inhibitors, and their data is included here for a more standardized comparison where available.[4]

Inhibitor	Mechanism of Action	LSD1 IC50	Selectivity	Clinical Development Status	Reference
CBB1007 hydrochloride	Reversible, Substrate-Competitive	5.27 μ M	Selective over LSD2, JARID1A	Preclinical	[2][3]
Iadademstat (ORY-1001)	Irreversible (Covalent)	HTRF: 0.33 nM	>100 μ M for LSD2, MAO-A/B	Phase II (AML, SCLC)	[4]
Bomedemstat (IMG-7289)	Irreversible (Covalent)	HTRF: 57 nM	>100 μ M for LSD2, MAO-A/B	Phase II (Myelofibrosis)	[4]
GSK2879552	Irreversible (Covalent)	HTRF: 160 nM	>100 μ M for LSD2, MAO-A/B	Discontinued	[4]
Pulrodemstat (CC-90011)	Reversible	HTRF: 0.66 nM	>100 μ M for LSD2; MAO-A: 1.1 μ M; MAO-B: 0.1 μ M	Phase I/II (AML, MDS, Solid Tumors)	[4]
Seclidemstat (SP-2577)	Reversible	HTRF: 1.3 μ M	>10 μ M for LSD2; >100 μ M for MAO-A/B	Phase I/II (Ewing Sarcoma)	[4]
Tranylcypromine (TCP)	Irreversible (Covalent)	HTRF: 5.6 μ M	MAO-A: 2.84 μ M; MAO-B: 0.73 μ M	Marketed (antidepressant), Clinical trials in oncology	[4]

IC50 values from the HTRF (Homogeneous Time-Resolved Fluorescence) assay are presented for consistency where available from the comparative study. It is important to note that assay methodologies can significantly impact IC50 values.

Experimental Protocols

The evaluation of LSD1 inhibitors typically involves a series of in vitro biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

- Reagents and Materials: Recombinant human LSD1 enzyme, dimethylated histone H3 peptide substrate (e.g., H3K4me₂), horseradish peroxidase (HRP), Amplex Red reagent, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Procedure:
 1. The LSD1 inhibitor (at various concentrations) is pre-incubated with the LSD1 enzyme in the assay buffer.
 2. The demethylation reaction is initiated by adding the H3K4me₂ peptide substrate.
 3. HRP and Amplex Red are added to the reaction mixture.
 4. The H₂O₂ produced by the demethylation reaction reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.
 5. The fluorescence is measured at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
 6. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Target Engagement Assay

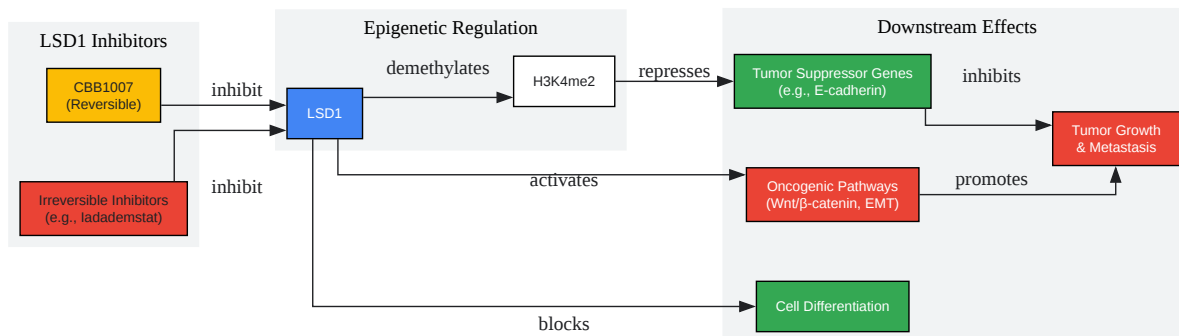
This assay determines the ability of an inhibitor to engage with LSD1 within a cellular context.

- Reagents and Materials: Cancer cell line with high LSD1 expression (e.g., AML or SCLC cell lines), lysis buffer, primary antibody against H3K4me2, secondary antibody conjugated to a fluorescent probe.
- Procedure:
 1. Cells are treated with the LSD1 inhibitor at various concentrations for a specified period.
 2. Cells are harvested and lysed to extract nuclear proteins.
 3. Western blotting is performed to detect the levels of H3K4me2.
 4. A decrease in the H3K4me2 signal indicates target engagement by the LSD1 inhibitor.
 5. Alternatively, flow cytometry can be used to measure changes in cell surface markers of differentiation (e.g., CD11b in AML cells) as a functional readout of LSD1 inhibition.[4]

Visualizing Key Pathways and Workflows

LSD1 Signaling Pathway in Cancer

LSD1 regulates multiple signaling pathways implicated in cancer progression, including the Wnt/ β -catenin and epithelial-to-mesenchymal transition (EMT) pathways. Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.

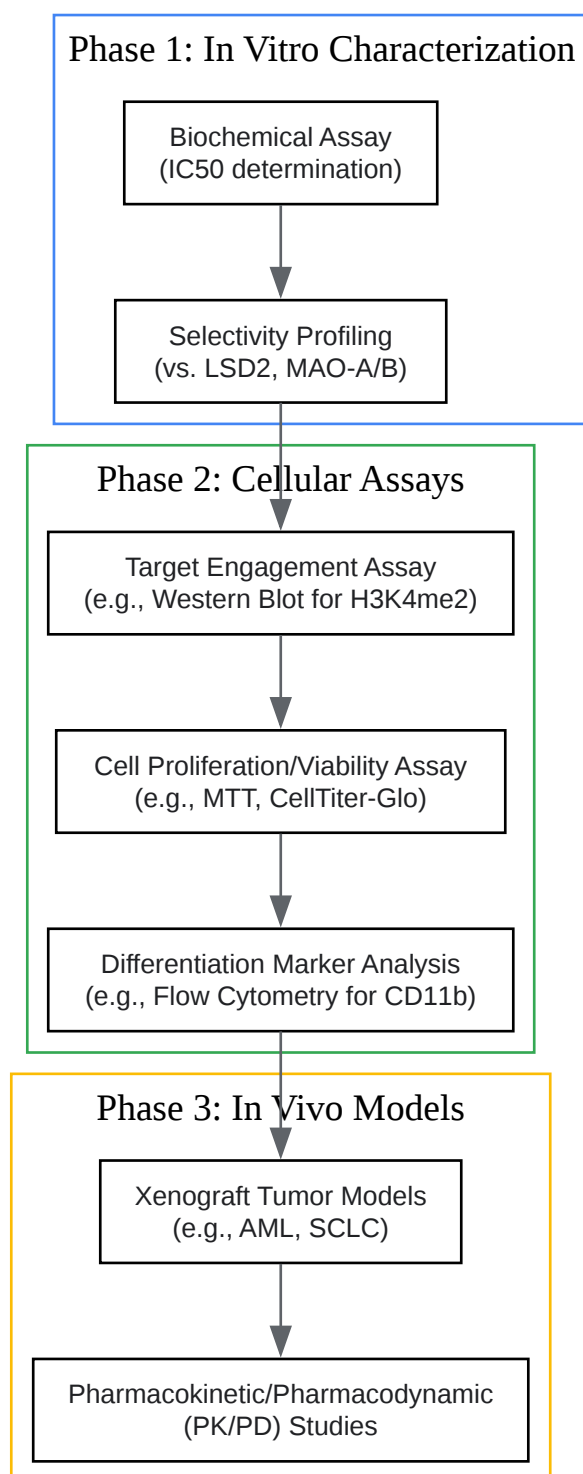


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Caption: LSD1 inhibition leads to increased H3K4me2, reactivating tumor suppressors and inhibiting oncogenic pathways.

Experimental Workflow for LSD1 Inhibitor Evaluation

A typical workflow for the preclinical evaluation of a novel LSD1 inhibitor involves a tiered screening approach, from initial biochemical assays to more complex cellular and in vivo models.



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Caption: A stepwise workflow for the comprehensive evaluation of novel LSD1 inhibitors.

Conclusion

CBB1007 hydrochloride is a valuable research tool as a reversible and selective LSD1 inhibitor. While its in vitro potency appears more moderate compared to some clinical-stage irreversible inhibitors like iadademstat, its reversible mechanism offers a different pharmacological profile that may translate to a better safety profile in certain contexts. The landscape of LSD1 inhibitors is diverse, with both reversible and irreversible compounds showing promise in preclinical and clinical settings. The choice of an appropriate inhibitor will depend on the specific research question, the desired pharmacological profile, and the cancer type being investigated. Further head-to-head studies will be crucial to fully elucidate the comparative advantages of different LSD1 inhibitors in various therapeutic settings.

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